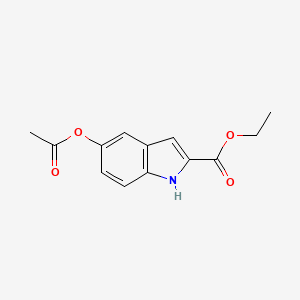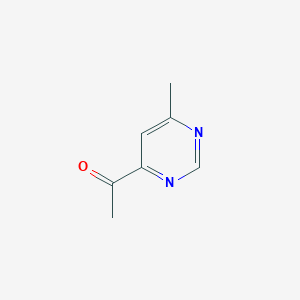
1-(6-Methylpyrimidin-4-yl)ethanone
Vue d'ensemble
Description
“1-(6-Methylpyrimidin-4-yl)ethanone” is a chemical compound with the CAS Number: 67073-96-5 . It has a molecular weight of 136.15 and is a light brown to brown powder or crystals .
Molecular Structure Analysis
The IUPAC name of this compound is “1-(6-methyl-4-pyrimidinyl)ethanone” and its Inchi Code is "1S/C7H8N2O/c1-5-3-7(6(2)10)9-4-8-5/h3-4H,1-2H3" . This indicates that the compound has a pyrimidine ring with a methyl group at the 6th position and an ethanone group at the 1st position.Physical And Chemical Properties Analysis
“1-(6-Methylpyrimidin-4-yl)ethanone” is a light brown to brown powder or crystals . It has a molecular weight of 136.15 and is stored in a refrigerator .Applications De Recherche Scientifique
Catalytic Behavior and Polymerization Applications 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a derivative of the compound , was used in the synthesis of NNN tridentate ligands. These ligands, in coordination with iron(II) and cobalt(II) dichloride, formed complexes showing good catalytic activities for ethylene reactivity, including oligomerization and polymerization. This study highlights the potential of such compounds in catalysis and polymer applications (Sun et al., 2007).
Antimicrobial and Antioxidant Properties A derivative, 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, was used to synthesize new thiazole, arylidiene, and coumarin derivatives. These compounds were then screened for antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities, demonstrating the potential of 1-(6-Methylpyrimidin-4-yl)ethanone derivatives in developing new antimicrobial and antioxidant agents (Abdel-Wahab et al., 2011).
Supramolecular Chemistry The compound has been studied in the context of supramolecular chemistry as well. For example, 6-Methyl-2-butylureidopyrimidone, related to 1-(6-Methylpyrimidin-4-yl)ethanone, demonstrated strong dimerization through quadruple hydrogen bonding, showcasing its use in developing new supramolecular structures (Beijer et al., 1998).
Drug Metabolism Studies 1-(6-Methylpyrimidin-4-yl)ethanone derivatives are also significant in drug metabolism research. For example, a derivative was identified as a potent inverse agonist of the ghrelin receptor and studied for its biotransformation in vivo and in vitro, contributing valuable insights into drug metabolism and development (Adusumalli et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
1-(6-methylpyrimidin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-7(6(2)10)9-4-8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCKALAOPJUYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439874 | |
| Record name | 1-(6-methylpyrimidin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyrimidin-4-yl)ethanone | |
CAS RN |
67073-96-5 | |
| Record name | 1-(6-methylpyrimidin-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



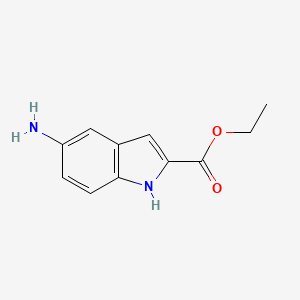

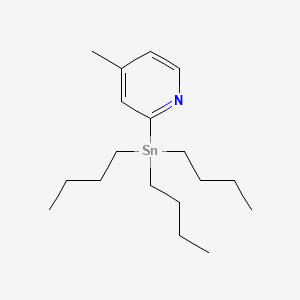
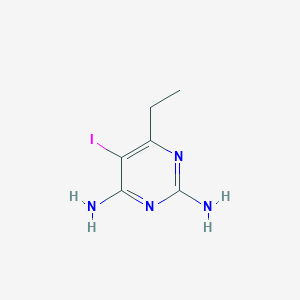


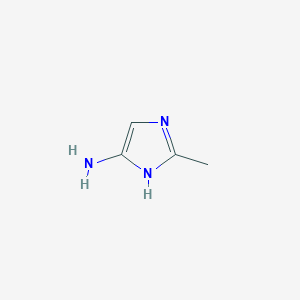
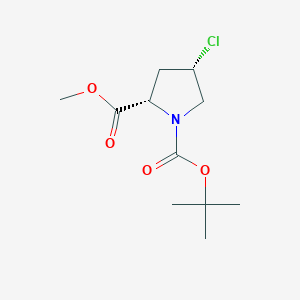
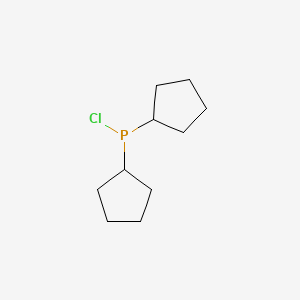


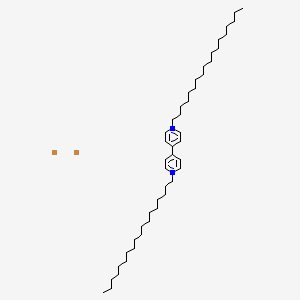
![Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)](/img/structure/B1589558.png)
